molecular formula C11H10F4O2 B14062247 1-(3-(Difluoromethoxy)-2-(difluoromethyl)phenyl)propan-2-one

1-(3-(Difluoromethoxy)-2-(difluoromethyl)phenyl)propan-2-one

Cat. No.: B14062247
M. Wt: 250.19 g/mol
InChI Key: MGFVIVNQHLUGQZ-UHFFFAOYSA-N
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Description

1-(3-(Difluoromethoxy)-2-(difluoromethyl)phenyl)propan-2-one is a fluorinated aromatic ketone featuring a propan-2-one backbone substituted with difluoromethoxy (-OCF₂H) and difluoromethyl (-CF₂H) groups at the 3- and 2-positions of the phenyl ring, respectively. Its structure confers unique physicochemical properties, including enhanced metabolic stability and lipophilicity due to the electron-withdrawing effects of fluorine atoms .

Properties

Molecular Formula

C11H10F4O2

Molecular Weight

250.19 g/mol

IUPAC Name

1-[3-(difluoromethoxy)-2-(difluoromethyl)phenyl]propan-2-one

InChI

InChI=1S/C11H10F4O2/c1-6(16)5-7-3-2-4-8(17-11(14)15)9(7)10(12)13/h2-4,10-11H,5H2,1H3

InChI Key

MGFVIVNQHLUGQZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=C(C(=CC=C1)OC(F)F)C(F)F

Origin of Product

United States

Preparation Methods

Fluorination of Precursor Intermediates

A primary route involves introducing fluorine atoms into pre-functionalized phenyl intermediates. For example, 3-hydroxy-2-methylphenylpropan-2-one can undergo sequential fluorination:

  • Difluoromethoxy Introduction : Treatment with chlorodifluoromethane (ClCF₂H) under basic conditions replaces the hydroxyl group with –OCHF₂.
  • Difluoromethyl Installation : The methyl group at the 2-position is fluorinated using sulfur tetrafluoride (SF₄) or diethylaminosulfur trifluoride (DAST), yielding –CHF₂.

This method, however, faces challenges in controlling over-fluorination and requires precise stoichiometry.

Diazonium Salt-Mediated Coupling

Patent US9051272B2 highlights a diazonium intermediate approach:

  • Aniline Activation : 3-Amino-2-(difluoromethyl)phenol is treated with tert-butyl nitrite (C₄H₉ONO) in acetone, forming a diazonium salt.
  • Ketone Attachment : The diazonium salt reacts with isoprenyl acetate (C₅H₈O₂) in the presence of CuSO₄, facilitating coupling to form the propan-2-one moiety.

Yields for this step range from 58–65%, with purification via extraction into methylcyclohexane.

Suzuki-Miyaura Cross-Coupling

Aryl boronic acids serve as key intermediates for constructing the biaryl system. For instance:

  • Boronate Preparation : 3-(Difluoromethoxy)phenylboronic acid is synthesized via Miyaura borylation.
  • Coupling with α-Keto Halides : Reaction with 2-bromo-1-(2-(difluoromethyl)phenyl)propan-1-one under Pd(PPh₃)₄ catalysis yields the target compound.

This method offers superior regiocontrol but requires inert conditions and costly catalysts.

Optimization and Challenges

Reaction Conditions

  • Temperature : Diazonium reactions proceed optimally at −10°C to 50°C to prevent decomposition.
  • Catalysts : Copper additives (e.g., CuCl₂) improve yields by 15–20% in coupling steps.
  • Solvents : Acetone and acetonitrile are preferred for their ability to stabilize intermediates.

Purification Techniques

  • Liquid-Liquid Extraction : Sequential washes with 1N HCl, NaOH, and brine remove acidic/basic impurities.
  • Column Chromatography : Silica gel columns with ethyl acetate/hexane eluents resolve closely related fluorinated byproducts.

Comparative Analysis of Synthetic Routes

Method Yield (%) Key Advantages Limitations
Sequential Fluorination 45–55 Cost-effective reagents Low regioselectivity
Diazonium Coupling 58–65 Scalable, one-pot synthesis Requires copper catalysts
Suzuki Cross-Coupling 70–75 High purity, regiocontrol Expensive palladium catalysts

Mechanistic Insights

Fluorodesulfuration

In routes adapted from ACS Journal of Medicinal Chemistry, dithianylium intermediates undergo halonium-mediated fluorodesulfuration:
$$ \text{R-S-S-R'} + 2\text{F}^- \rightarrow \text{R-F} + \text{R'-F} + \text{S}_2^{2-} $$
This step replaces sulfur atoms with fluorine, critical for installing –CHF₂ groups.

Reductive Amination

Ketone intermediates are converted to amines using NaBH₃CN, enabling further functionalization.

Industrial and Environmental Considerations

  • Waste Management : Copper-free variants of diazonium coupling reduce heavy metal waste.
  • Scalability : Suzuki coupling faces hurdles due to palladium costs, making diazonium methods more viable for bulk production.

Chemical Reactions Analysis

Types of Reactions

1-(3-(Difluoromethoxy)-2-(difluoromethyl)phenyl)propan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., Br₂) or nucleophiles (e.g., NH₃) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1-(3-(Difluoromethoxy)-2-(difluoromethyl)phenyl)propan-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-(Difluoromethoxy)-2-(difluoromethyl)phenyl)propan-2-one involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

1-(3-(Trifluoromethyl)phenyl)propan-2-one

This compound, a key intermediate in fenfluramine synthesis , shares the propan-2-one backbone but differs in substituents: a single trifluoromethyl (-CF₃) group replaces the difluoromethoxy and difluoromethyl groups.

  • Impact of Substituents :
    • Electron-Withdrawing Effects : The -CF₃ group is strongly electron-withdrawing, enhancing the ketone’s reactivity in reductive amination compared to the less electronegative -OCF₂H and -CF₂H groups .
    • Metabolic Stability : Trifluoromethyl groups are more resistant to oxidative metabolism than difluoromethoxy groups, which may undergo O-dealkylation .
Property 1-(3-(Difluoromethoxy)-2-(difluoromethyl)phenyl)propan-2-one 1-(3-(Trifluoromethyl)phenyl)propan-2-one
Molecular Formula C₁₁H₁₀F₄O₂ C₁₀H₉F₃O
Molecular Weight 262.20 g/mol 210.17 g/mol
Key Substituents -OCF₂H (3-position), -CF₂H (2-position) -CF₃ (3-position)
Synthetic Application Limited evidence; potential intermediate Fenfluramine precursor
1-(2,4-Difluorophenyl)propan-2-one Derivatives

highlights compounds like 2-(2,4-difluorophenyl)-1,1-difluoro-1-(5-substituted-pyridin-2-yl)-3-(1H-tetrazol-1-yl)propan-2-ols, which feature difluorophenyl groups.

  • Positional Effects :
    • 2,4-Difluoro Substitution : Enhances π-π stacking with aromatic residues in target proteins compared to 2,3-disubstitution in the target compound .
    • Biological Activity : Difluorophenyl ketones often exhibit improved binding affinity in CNS targets due to optimized steric and electronic profiles .

Substituent-Specific Comparisons

Difluoromethoxy (-OCF₂H) vs. Trifluoromethoxy (-OCF₃)
  • Metabolic Fate : -OCF₂H is more prone to enzymatic cleavage than -OCF₃, reducing half-life in vivo .
Difluoromethyl (-CF₂H) vs. Trifluoromethyl (-CF₃)
  • Electronic Effects : -CF₃ has a stronger inductive effect, polarizing the ketone more than -CF₂H .

Pharmacological Implications

While the target compound lacks direct activity data, structurally related propan-2-ones demonstrate:

  • Serotonin Release Modulation : Fenfluramine analogs act via serotonin transporters, with fluorination critical for blood-brain barrier penetration .

Biological Activity

1-(3-(Difluoromethoxy)-2-(difluoromethyl)phenyl)propan-2-one is a synthetic compound with potential biological activity that has garnered attention in pharmacological research. This article presents a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Molecular Characteristics

PropertyValue
Molecular Formula C11H9F4O2
Molecular Weight 292.19 g/mol
IUPAC Name This compound
CAS Number 1804279-53-5

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may exert its effects through:

  • Enzyme Inhibition : It has been shown to inhibit certain phosphodiesterases (PDEs), which play crucial roles in cellular signaling pathways. This inhibition can lead to increased levels of cyclic AMP (cAMP), thereby modulating inflammatory responses and other physiological processes .
  • Anti-inflammatory Effects : Research indicates that this compound can reduce the expression of pro-inflammatory cytokines such as TNF-α and IL-17, which are involved in various inflammatory diseases .

Therapeutic Potential

This compound has shown promise in several therapeutic areas:

  • Anti-cancer Activity : Preliminary studies suggest that the compound exhibits selective cytotoxicity against certain cancer cell lines, potentially through the modulation of cell cycle-related proteins .
  • Respiratory Conditions : The compound has demonstrated efficacy in reducing bronchoconstriction and airway hyperactivity in animal models, indicating potential applications in treating asthma and chronic obstructive pulmonary disease (COPD) .

Case Studies

  • In vitro Studies on Cancer Cells : In a study involving human breast cancer cell lines (MDA-MB-231), the compound exhibited significant anti-proliferative effects, suggesting its potential as an anticancer agent. The mechanism was linked to the inhibition of specific kinases involved in cell cycle regulation .
  • Animal Models for Respiratory Diseases : In guinea pig models, the compound effectively reduced airway inflammation and improved lung function metrics, supporting its use as a therapeutic agent for respiratory disorders .

Q & A

Basic Research Question

  • Solubility : Fluorinated arylpropanones are typically lipophilic, with limited solubility in water but moderate solubility in dichloromethane or THF. Co-solvents like DMSO may be required for biological assays .
  • Stability : The difluoromethoxy group is susceptible to hydrolysis under strongly acidic/basic conditions. Storage at −20°C under inert atmosphere is recommended to prevent degradation .
  • Hygroscopicity : Fluorine’s electronegativity may increase moisture absorption; use desiccants during storage .

How should researchers design experiments to assess environmental fate and ecotoxicological impacts of this compound?

Advanced Research Question

  • Environmental Persistence : Use OECD 307 guidelines to study biodegradation in soil/water systems. Fluorinated groups often confer resistance to microbial degradation, leading to bioaccumulation .
  • Toxicity Screening : Conduct in vitro assays (e.g., Microtox®) for acute toxicity and in silico tools like ECOSAR to predict ecotoxicological endpoints. Fluorinated aromatics may exhibit higher toxicity due to membrane disruption .
  • Photodegradation : Expose the compound to UV light and analyze breakdown products via LC-MS. Difluoromethoxy groups may form persistent fluorinated metabolites .

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